Telaglenastat vs. BPTES: Superior Potency in Cellular Antiproliferation Assays
In a direct head-to-head comparison in triple-negative breast cancer (TNBC) cell lines, Telaglenastat (CB-839) demonstrates significantly greater antiproliferative potency than the first-generation GLS1 inhibitor BPTES . The GI50 values, representing the concentration required to inhibit cell growth by 50%, are orders of magnitude lower for Telaglenastat.
| Evidence Dimension | Antiproliferative Potency (GI50) after 72h |
|---|---|
| Target Compound Data | MDA-MB-231: 19 nM; HCC1806: 55 nM |
| Comparator Or Baseline | BPTES: MDA-MB-231 GI50 = 2.4 µM; HCC1806 GI50 = 2.0 µM |
| Quantified Difference | Telaglenastat is ~126-fold more potent in MDA-MB-231 cells and ~36-fold more potent in HCC1806 cells. |
| Conditions | Triple-negative breast cancer cell lines (MDA-MB-231, HCC1806); 72-hour treatment duration. |
Why This Matters
This drastic potency difference translates to the requirement of a significantly lower and more therapeutically relevant concentration of Telaglenastat to achieve a comparable biological effect in TNBC models, a key differentiator for in vitro and in vivo study design.
